molecular formula C16H16O2S B6363563 (2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1287289-43-3

(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6363563
CAS No.: 1287289-43-3
M. Wt: 272.4 g/mol
InChI Key: GMUHYJDWMSRSPS-ZHACJKMWSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16O2S and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.08710092 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C16H16O2S, and it possesses a molecular weight of 272.4 g/mol. This compound is classified under the broader category of chalcones, which are known for various pharmacological properties including anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O2S\text{C}_{16}\text{H}_{16}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways like STAT3 and NF-κB, which are often dysregulated in cancers .

Table 1: Summary of Anticancer Mechanisms

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells.
Inhibition of SignalingBlocks pathways like STAT3 and NF-κB that promote cancer cell survival.
Cell Cycle ArrestPrevents cancer cells from progressing through the cell cycle.

Anti-inflammatory Activity

Chalcones have also been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are key players in inflammation . This suggests that this compound may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundEffect on Inflammation
(2E)-1-(4-Ethoxyphenyl)...Inhibits COX-2 and iNOS production
Other ChalconesReduces levels of TNF-alpha and IL-6

Antioxidant Activity

The antioxidant activity of this compound is another area of interest. Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. This property could enhance the therapeutic potential of this compound.

Case Studies

In a study examining the effects of chalcone derivatives on human cancer cell lines, it was found that compounds similar to this compound inhibited cell proliferation significantly at micromolar concentrations. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction .

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHYJDWMSRSPS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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